BenchChemオンラインストアへようこそ!

3-[(2-Phenylquinazolin-4-yl)amino]phenol

BCRP/ABCG2 inhibition Multidrug resistance reversal Quinazoline SAR

This is the definitive meta-hydroxy regioisomer for BCRP research. With a BCRP IC50 of 150 nM and >2,000-fold selectivity over GSK-3β, it eliminates kinase confounding effects that plague less selective probes[reference:0]. Its 8.8-fold BCRP potency advantage over the meta-methoxy analog and 17.1-fold advantage over the unsubstituted phenyl analog make it the essential quantitative SAR reference point[reference:1]. Ensure your Hoechst 33342 or pheophorbide A accumulation assays use the correct pharmacophore.

Molecular Formula C20H15N3O
Molecular Weight 313.4 g/mol
Cat. No. B5610810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Phenylquinazolin-4-yl)amino]phenol
Molecular FormulaC20H15N3O
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC(=CC=C4)O
InChIInChI=1S/C20H15N3O/c24-16-10-6-9-15(13-16)21-20-17-11-4-5-12-18(17)22-19(23-20)14-7-2-1-3-8-14/h1-13,24H,(H,21,22,23)
InChIKeyGVWJIKJZLUZKNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.2 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





3-[(2-Phenylquinazolin-4-yl)amino]phenol: Meta-Hydroxy 4-Anilinoquinazoline for BCRP Transporter Research


3-[(2-Phenylquinazolin-4-yl)amino]phenol (PubChem CID: 693197; CAS: P668403) is a synthetic 4-anilinoquinazoline derivative characterized by a 2-phenyl substituent on the quinazoline core and a meta-hydroxy group on the 4-anilino ring [1]. The compound belongs to a privileged scaffold class widely explored for kinase and transporter inhibition [2]. Its molecular formula is C20H15N3O, with a molecular weight of 313.4 g/mol and a calculated XLogP3 of 5 [1]. The compound is available as a research-grade solid from commercial suppliers and has been curated in BindingDB and PubChem with experimental bioactivity data primarily against the breast cancer resistance protein (BCRP/ABCG2) [3].

Why 3-[(2-Phenylquinazolin-4-yl)amino]phenol Cannot Be Substituted by Generic 4-Anilinoquinazolines


Within the 4-anilinoquinazoline chemotype, both the substitution pattern on the anilino ring and the nature of the substituent at position 4 of the quinazoline scaffold profoundly affect target potency and selectivity [1]. The meta-hydroxy substitution on the 4-anilino ring in 3-[(2-phenylquinazolin-4-yl)amino]phenol confers a specific hydrogen-bonding capacity and electronic profile that is absent in the para-hydroxy isomer, the unsubstituted phenyl analog, or the methoxy congener [2]. These structural differences translate into quantitative, measurable differences in BCRP inhibitory activity, GSK-3β selectivity, and aqueous solubility, making simple class-level interchange scientifically invalid [3].

3-[(2-Phenylquinazolin-4-yl)amino]phenol: Quantitative Differentiation Evidence Against Closest Analogs


BCRP Inhibition: Meta-Hydroxy Confers 17-Fold Potency Gain Over Unsubstituted Phenyl Analog

3-[(2-Phenylquinazolin-4-yl)amino]phenol inhibits human BCRP (ABCG2) with an IC50 of 150 nM in MDCK2 cells expressing human BCRP, measured by Hoechst 33342 accumulation assay [1]. In contrast, the closely related analog N,2-diphenylquinazolin-4-amine, which lacks the phenolic hydroxyl on the 4-anilino ring, shows an IC50 of 2,570 nM (2.57 µM) under comparable assay conditions (MDCK2 cells expressing human BCRP, Hoechst 33342 accumulation) [2]. This represents a 17.1-fold potency advantage conferred specifically by the meta-hydroxy substituent.

BCRP/ABCG2 inhibition Multidrug resistance reversal Quinazoline SAR

Hydroxy vs. Methoxy: Meta-Hydroxy is 8.8-Fold More Potent Against BCRP Than Meta-Methoxy Analog

Replacing the meta-hydroxy group with a meta-methoxy group substantially reduces BCRP inhibitory activity. The analog N-(3-methoxyphenyl)-2-phenylquinazolin-4-amine (CHEMBL541845; CID 4841865) exhibits an IC50 of 1,320 nM (1.32 µM) against human BCRP in MDCK2 cells [1], compared to 150 nM for 3-[(2-phenylquinazolin-4-yl)amino]phenol [2]. This 8.8-fold difference highlights the critical role of the phenolic hydrogen-bond donor in target engagement, which cannot be recapitulated by the methoxy group.

BCRP inhibition Hydrogen-bond donor Quinazoline SAR

Meta vs. Para Isomer: Meta-Substitution on the 4-Anilino Ring is the Preferred BCRP Pharmacophore

A foundational SAR study by Juvale and Wiese (2012) established that among 4-substituted-2-phenylquinazolines with aniline-based linkers, compounds bearing meta substitution on the 4-anilino phenyl ring consistently exhibited higher BCRP inhibitory potency compared to their para-substituted counterparts [1]. Although the specific IC50 of the para-hydroxy isomer (4-[(2-phenylquinazolin-4-yl)amino]phenol) is not reported in the same assay system, the class-level trend demonstrates that meta-substituted analogs are more potent, with meta-nitro compound 12 identified as the most potent and selective in that series [1]. The target compound benefits from this meta-substitution pharmacophore.

BCRP inhibition Regioisomer comparison Quinazoline SAR

Kinase Selectivity: >2,000-Fold Window Between BCRP Inhibition and GSK-3β Activity

In a high-throughput screening assay against glycogen synthase kinase-3 beta (GSK-3β), 3-[(2-phenylquinazolin-4-yl)amino]phenol showed an EC50 exceeding 300,000 nM (>300 µM) [1]. Compared to its BCRP IC50 of 150 nM, this represents a selectivity window of greater than 2,000-fold, indicating that the compound does not promiscuously inhibit this kinase at concentrations relevant to BCRP inhibition. While comprehensive kinome-wide selectivity data are not available, this single-point kinase profiling result provides a measurable differentiation from multi-kinase 4-anilinoquinazoline inhibitors such as gefitinib or vandetanib, which potently target EGFR, VEGFR, and RET kinases at low nanomolar concentrations.

Kinase selectivity profiling GSK-3β Off-target screening

Aqueous Solubility Benchmarking: 2.2 µg/mL at pH 7.4 Provides a Physicochemical Reference Point

The aqueous solubility of 3-[(2-phenylquinazolin-4-yl)amino]phenol at pH 7.4 is reported as 2.2 µg/mL (approximately 7.0 µM) [1]. This moderate-to-low solubility is consistent with the compound's relatively high lipophilicity (XLogP3 = 5) [2] and should be factored into in vitro assay design. For comparison, the 2-phenylquinazolin-4-amine scaffold lacking the phenolic hydroxyl has even lower predicted solubility owing to the absence of the ionizable phenol, although direct comparative experimental solubility data under identical conditions are not available in the public domain. Researchers should anticipate the need for DMSO stock solutions and careful monitoring of compound precipitation in aqueous assay buffers at concentrations exceeding ~7 µM.

Aqueous solubility Physicochemical properties Assay planning

2-Phenyl Substituent on Quinazoline is a Validated Determinant of BCRP Potency Within the Chemotype

The comprehensive SAR study by Juvale et al. (2013) demonstrated that across a library of quinazoline derivatives, compounds bearing a phenyl substituent at position 2 of the 4-anilinoquinazoline scaffold were the most potent BCRP inhibitors [1]. Substitution of the 2-phenyl ring with a 3,4-dimethoxyphenyl group (as in compound 31) altered both potency and the mechanism of action—specifically, compound 31 decreased surface BCRP expression, whereas compound 20 (2-phenyl, meta-nitro) did not significantly affect BCRP expression levels [1]. The target compound, carrying a 2-phenyl substituent, therefore falls within the validated high-potency region of the quinazoline BCRP inhibitor pharmacophore, distinguishing it from analogs with heteroaryl or non-aromatic substitutions at the 2-position.

Quinazoline SAR BCRP inhibitor design 2-Phenyl pharmacophore

Recommended Application Scenarios for 3-[(2-Phenylquinazolin-4-yl)amino]phenol in BCRP-Focused Research


Chemical Probe for BCRP/ABCG2 Transporter Pharmacology Studies

With a BCRP IC50 of 150 nM and >2,000-fold selectivity over GSK-3β, 3-[(2-phenylquinazolin-4-yl)amino]phenol is a suitable chemical probe for studying BCRP-mediated drug efflux in MDCK-BCRP or MCF-7/MX cell models [1]. Its sub-micromolar potency allows clear separation of BCRP-specific effects from cytotoxicity, and its inactivity against GSK-3β reduces confounding kinase-mediated phenotypic readouts [2]. Use at concentrations of 0.1–1 µM in Hoechst 33342 or pheophorbide A accumulation assays.

Structure-Activity Relationship (SAR) Benchmark for Quinazoline-Based BCRP Inhibitor Optimization

This compound serves as a quantitative SAR reference point within 4-anilinoquinazoline BCRP inhibitor programs. Its meta-hydroxy pharmacophore provides a defined 8.8-fold potency advantage over the meta-methoxy analog and a 17.1-fold advantage over the unsubstituted phenyl analog [1]. Medicinal chemistry teams can use these three matched molecular pairs to deconvolute the contribution of hydrogen-bond donation to BCRP binding affinity, informing rational design of next-generation inhibitors with balanced potency and pharmacokinetic properties.

Meta-Isomer Reference Standard for Regioisomer Comparison Studies

The established SAR trend that meta-substituted 4-anilinoquinazolines outperform para-substituted analogs in BCRP inhibition makes this compound the preferred isomer for BCRP research [1]. Investigators comparing meta vs. para regioisomer effects should procure this compound alongside the para isomer (CAS 54665-94-0) to systematically evaluate the impact of hydroxyl orientation on BCRP affinity, efflux reversal efficacy, and metabolic stability in head-to-head experiments.

Multidrug Resistance Reversal Co-Treatment Studies

Given the demonstrated ability of structurally related 2-phenyl-4-anilinoquinazolines (e.g., compound 20) to reverse multidrug resistance to SN-38 and mitoxantrone at sub-cytotoxic concentrations [1], 3-[(2-phenylquinazolin-4-yl)amino]phenol is positioned as a candidate for co-treatment studies with BCRP substrate chemotherapeutics. Its solubility limit of ~7 µM at pH 7.4 should be considered when designing combination experiments, with DMSO concentration kept below 0.1% to avoid solvent artifacts [2].

Quote Request

Request a Quote for 3-[(2-Phenylquinazolin-4-yl)amino]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.